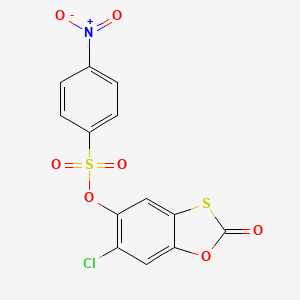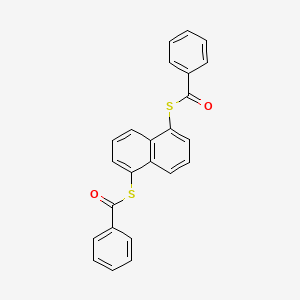
6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate
Overview
Description
6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate, also known as COT-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.
Mechanism of Action
6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate exerts its inhibitory effect on PTPs by covalently binding to their active site cysteine residue. This results in the irreversible inhibition of the enzyme and the disruption of downstream signaling pathways. 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate has been shown to selectively inhibit PTPs over other phosphatases, such as alkaline phosphatases, and has been used to study the specificity of PTP inhibitors.
Biochemical and Physiological Effects
6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate has been shown to have several biochemical and physiological effects in different cell types. It has been reported to inhibit cell proliferation and induce apoptosis in cancer cells, and to enhance insulin signaling and glucose uptake in adipocytes. 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate has also been shown to modulate immune cell function and to regulate cytokine production in macrophages.
Advantages and Limitations for Lab Experiments
6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate has several advantages for lab experiments, including its high potency and selectivity for PTPs, its irreversible inhibition of enzyme activity, and its ability to covalently bind to the active site cysteine residue. However, 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research on 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate and its applications. Some of these include:
1. Investigating the role of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate in the regulation of immune cell function and inflammation.
2. Developing more potent and selective PTP inhibitors based on the structure of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate.
3. Studying the effects of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate on PTPs in different cellular contexts and disease models.
4. Exploring the potential therapeutic applications of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate in cancer, diabetes, and other diseases.
5. Investigating the mechanisms of 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate toxicity and developing strategies to minimize its side effects.
Conclusion
In conclusion, 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate is a potent and selective inhibitor of PTPs that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate has the potential to be a valuable tool for investigating the role of PTPs in cellular signaling pathways and for developing new therapies for diseases associated with PTP dysregulation.
Scientific Research Applications
6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate has been extensively used in scientific research to investigate the role of PTPs in various cellular processes. PTPs are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. 6-chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to study their functions in different cellular contexts.
properties
IUPAC Name |
(6-chloro-2-oxo-1,3-benzoxathiol-5-yl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClNO7S2/c14-9-5-11-12(23-13(16)21-11)6-10(9)22-24(19,20)8-3-1-7(2-4-8)15(17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRHPELOQVOJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C3C(=C2)SC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[1-(3,4-dimethylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4747561.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4747574.png)

![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)
![5-[(cyclopentylacetyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4747593.png)
![3-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)
![3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4747618.png)

![3-{4-[(4-chlorophenyl)thio]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4747641.png)
![2-(4-biphenylyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4747647.png)
![3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4747654.png)